Talaglumetad Hydrochloride

Descripción

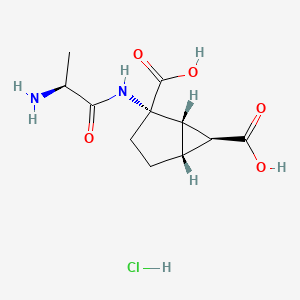

Structure

3D Structure of Parent

Propiedades

Número CAS |

441765-97-5 |

|---|---|

Fórmula molecular |

C11H17ClN2O5 |

Peso molecular |

292.71 g/mol |

Nombre IUPAC |

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1 |

Clave InChI |

TWZDLCLCMKMJPE-OAOSNHGPSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |

SMILES canónico |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Talaglumetad Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talaglumetad (B1243389) hydrochloride is the hydrochloride salt of talaglumetad (LY404039), a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1][2] Developed as a potential treatment for schizophrenia and other neuropsychiatric disorders, its mechanism of action centers on the modulation of glutamatergic neurotransmission. Talaglumetad, the active moiety, acts on presynaptic mGluR2/3 to reduce the release of glutamate in key brain regions implicated in these disorders.[3] This guide provides a comprehensive overview of the core mechanism of action of talaglumetad, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. For clinical development, the prodrug pomaglumetad methionil (LY2140023) was often used to improve oral bioavailability.[4]

Core Mechanism of Action: mGluR2/3 Agonism

Talaglumetad is a highly selective agonist for the mGluR2 and mGluR3 subtypes of metabotropic glutamate receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[5] Their activation by talaglumetad initiates an intracellular signaling cascade that ultimately leads to a reduction in neurotransmitter release.

Signaling Pathway

The binding of talaglumetad to presynaptic mGluR2/3 receptors triggers the dissociation of the inhibitory G-protein subunit, Gαi. This subunit then inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased protein kinase A (PKA) activity. PKA is responsible for phosphorylating and modulating the function of various proteins involved in neurotransmitter release, including voltage-gated calcium channels. By reducing PKA activity, talaglumetad ultimately decreases the influx of calcium upon neuronal depolarization, thereby inhibiting the release of glutamate from the presynaptic terminal.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]

- 5. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Talaglumetad Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Talaglumetad (B1243389) hydrochloride (LY-544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (LY-354740). Developed by Eli Lilly and Company, it was investigated for the treatment of generalized anxiety disorder (GAD) and other stress-related disorders.[1] The rationale behind its development was to enhance the oral bioavailability of eglumetad. While showing initial promise in clinical trials, the development of talaglumetad hydrochloride was ultimately discontinued (B1498344) due to the emergence of convulsions in preclinical toxicology studies.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical findings related to this compound, based on publicly available information.

Introduction to this compound

This compound was designed as a therapeutic agent targeting the glutamatergic system, which plays a crucial role in modulating neuronal excitability and synaptic plasticity. Specifically, it was developed to activate mGluR2 and mGluR3, which are G-protein coupled receptors that negatively regulate glutamate release. By acting as a prodrug of eglumetad, this compound aimed to provide a more efficient oral delivery of the active compound.[2]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride |

| Other Names | LY-544344 hydrochloride |

| Molecular Formula | C11H16N2O5 · HCl |

| Molecular Weight | 292.7 g/mol |

| CAS Number | 441765-97-5 |

| Developmental Code | LY-544344 |

| Manufacturer | Eli Lilly and Company |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of the active compound, eglumetad, with L-alanine. While a detailed, step-by-step protocol for the final synthesis of this compound is not publicly available, information regarding the synthesis of its core component, eglumetad, has been described.

Synthesis of Eglumetad (LY-354740)

A key publication from Eli Lilly and Company outlines a synthetic route to eglumetad. The synthesis commences with 2-cyclopentenone and proceeds through key chemical transformations including a Corey-Chaykovsky cyclopropanation and a Bucherer-Bergs hydantoin (B18101) synthesis.

Final Synthesis Step: Prodrug Formation

The final step in the synthesis of this compound involves the amide coupling of eglumetad with the amino acid L-alanine. This prodrug strategy was employed to improve the pharmacokinetic profile of the parent compound. Specific details of the coupling reaction, including reagents and conditions, are not available in the reviewed literature.

Mechanism of Action

This compound functions as a prodrug, being metabolized in the body to release the active mGluR2/3 agonist, eglumetad.[2] Eglumetad then acts on presynaptic mGluR2 and mGluR3 receptors, which are primarily located in brain regions associated with anxiety and emotional regulation.

Activation of these autoreceptors leads to an inhibition of adenylyl cyclase activity, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately reduces the release of glutamate into the synaptic cleft, thereby dampening excessive neuronal excitation implicated in anxiety states.

Preclinical Studies

Preclinical evaluation of this compound revealed anxiolytic-like effects in animal models. However, these studies were also pivotal in identifying the key safety concern that led to the termination of its development.

Efficacy Studies

Details of specific preclinical efficacy studies, including quantitative data on anxiolytic effects, are not extensively reported in publicly available literature.

Toxicology Studies: The Emergence of Convulsions

The development of this compound was halted due to findings of convulsions in preclinical rodent studies.[2]

Experimental Protocol: Preclinical Convulsion Assessment

A detailed protocol for the specific preclinical toxicology studies of this compound is not publicly available. A general workflow for such an assessment is outlined below.

Quantitative Data

| Animal Model | Dosing Regimen | Observations |

| Rodents | Not specified in available literature | Convulsions observed |

Specific quantitative data, such as the dose levels at which convulsions occurred, the incidence rate, and the severity of seizures, are not detailed in the accessible scientific and regulatory documents.

Clinical Development

This compound advanced to Phase II clinical trials for the treatment of Generalized Anxiety Disorder (GAD).

Phase II Clinical Trial in GAD (NCT00097708)

A randomized, double-blind, placebo-controlled study was initiated to evaluate the efficacy and safety of this compound in patients with GAD.

Experimental Protocol

| Parameter | Description |

| Study Design | Randomized, Double-Blind, Placebo-Controlled |

| Patient Population | Adults with a primary diagnosis of GAD |

| Interventions | - this compound (dose not specified in available public records) - Placebo |

| Primary Outcome Measures | Not explicitly detailed in publicly available trial information. Likely included standard anxiety rating scales. |

| Secondary Outcome Measures | Not explicitly detailed in publicly available trial information. |

The full clinical trial protocol, including detailed inclusion/exclusion criteria and statistical analysis plans, is not publicly available.

Results

The clinical trial was terminated prematurely due to the preclinical findings of convulsions. Despite the early termination, preliminary data suggested potential efficacy.

Quantitative Data

| Outcome Measure | Talaglumetad HCl Group | Placebo Group |

| Specific efficacy and safety data | Not available in public domain | Not available in public domain |

Conclusion and Future Directions

This compound represented a novel approach to the treatment of anxiety disorders by targeting the glutamatergic system through a prodrug strategy. The improved bioavailability of the active metabolite, eglumetad, was a significant formulation achievement. However, the emergence of a severe adverse effect—convulsions—in preclinical toxicology studies ultimately led to the cessation of its development.

The story of this compound underscores the critical importance of thorough preclinical safety evaluation in drug development. While the clinical data, though limited, suggested a potential therapeutic benefit, the risk-benefit profile was deemed unfavorable due to the observed toxicity. Future research in this area could focus on developing mGluR2/3 agonists with a wider therapeutic window, devoid of the seizurogenic potential observed with this compound. Further investigation into the specific mechanisms underlying the convulsive effects of talaglumetad could also provide valuable insights for the development of safer glutamatergic modulators.

References

The Prodrug Approach in Glutamatergic Modulation: A Technical Guide to Talaglumetad Hydrochloride and its Active Moiety, Eglumetad

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of talaglumetad (B1243389) hydrochloride (formerly LY544344), a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (formerly LY354740). Eglumetad emerged as a promising therapeutic candidate for anxiety and psychotic disorders due to its modulatory effects on glutamatergic neurotransmission. However, its clinical development was hampered by poor oral bioavailability. Talaglumetad was designed to overcome this limitation by enhancing systemic exposure to eglumetad. This document details the mechanism of action, signaling pathways, experimental protocols, and key quantitative data related to the bioconversion, pharmacokinetics, and pharmacodynamics of talaglumetad and eglumetad.

Introduction: The Rationale for a Prodrug Strategy

Eglumetad is a selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors that play a crucial role in regulating synaptic glutamate levels.[1] By activating these presynaptic autoreceptors, eglumetad reduces the release of glutamate, thereby dampening excessive excitatory neurotransmission implicated in various neurological and psychiatric disorders.[1] Despite promising preclinical and early clinical evidence of anxiolytic effects, the therapeutic potential of eglumetad was limited by its low oral bioavailability.[1] To address this challenge, a prodrug strategy was employed, leading to the development of talaglumetad hydrochloride. Talaglumetad is an L-alanyl amide of eglumetad, designed to be actively transported across the intestinal epithelium via peptide transporters, and subsequently hydrolyzed to release the active eglumetad.[2]

Mechanism of Action and Signaling Pathway

Eglumetad exerts its pharmacological effects by activating mGluR2 and mGluR3. These receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release.

Caption: Eglumetad signaling cascade at presynaptic mGluR2/3.

Data Presentation

In Vitro Receptor Binding and Functional Activity of Eglumetad

The following table summarizes the in vitro binding affinity (Ki) and functional potency (EC50) of eglumetad at human mGluR2 and mGluR3 receptors.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (cAMP Inhibition) (nM) | Reference |

| Human mGluR2 | Not explicitly found | 5.1 | |

| Human mGluR3 | Not explicitly found | 24.3 |

Preclinical Pharmacokinetics of Eglumetad

This table presents the oral bioavailability of eglumetad in preclinical species.

| Species | Oral Bioavailability (%) | Reference |

| Rat | ~10 | |

| Dog | ~45 |

Note: A study reported that oral administration of the prodrug talaglumetad resulted in a 10-fold increase in brain, plasma, and cerebrospinal fluid levels of eglumetad compared to direct oral administration of eglumetad.[2]

Preclinical Efficacy of Talaglumetad and Eglumetad

The following table summarizes the effective doses of talaglumetad and eglumetad in rodent models of psychosis and anxiety.

| Preclinical Model | Compound | Route of Administration | Effective Dose Range | Effect | Reference |

| PCP-Induced Hyperlocomotion (Rat) | Talaglumetad | Oral | 30 - 100 mg/kg | Dose-dependent inhibition of hyperlocomotion | [2] |

| Eglumetad | Oral | Up to 100 mg/kg | No significant effect | [2] | |

| Fear-Potentiated Startle (Rat) | Talaglumetad | Oral | 10 - 30 mg/kg | Significant anxiolytic effect | [2] |

| Eglumetad | Subcutaneous | 10 - 20 mg/kg | Significant anxiolytic effect | [2] | |

| Eglumetad | Oral | Not specified | No significant effect | [2] |

Experimental Protocols

In Vitro Conversion of Talaglumetad to Eglumetad (General Protocol)

While a specific detailed protocol for talaglumetad was not found in the provided search results, a general protocol for assessing prodrug conversion in biological matrices is as follows:

Objective: To determine the rate and extent of hydrolysis of talaglumetad to eglumetad in plasma or liver microsomes.

Materials:

-

This compound

-

Eglumetad reference standard

-

Control plasma (e.g., human, rat, dog) or liver microsomes

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for protein precipitation

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Pre-warm a solution of talaglumetad in phosphate buffer.

-

Initiate the reaction by adding the talaglumetad solution to pre-warmed plasma or a suspension of liver microsomes in phosphate buffer.

-

Incubate the mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation mixture.

-

-

Sample Preparation:

-

Immediately quench the enzymatic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex the samples to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both talaglumetad and eglumetad.

-

-

Data Analysis:

-

Plot the concentrations of talaglumetad and eglumetad over time.

-

Calculate the rate of disappearance of talaglumetad and the rate of appearance of eglumetad.

-

Determine the half-life of talaglumetad in the biological matrix.

-

Caption: Workflow for in vitro prodrug conversion analysis.

Radioligand Binding Assay for mGluR2/3 (General Protocol)

Objective: To determine the binding affinity (Ki) of eglumetad for mGluR2 and mGluR3 receptors.

Materials:

-

Cell membranes expressing human mGluR2 or mGluR3.

-

Radioligand (e.g., [³H]-LY341495, a potent mGluR2/3 antagonist).

-

Eglumetad reference standard.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of eglumetad (or a reference compound for non-specific binding).

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of eglumetad.

-

Determine the IC50 value (the concentration of eglumetad that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay for mGluR2/3 Agonist Activity (General Protocol)

Objective: To determine the functional potency (EC50) of eglumetad as an agonist at mGluR2 and mGluR3 receptors.

Materials:

-

Cells stably expressing human mGluR2 or mGluR3.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Eglumetad reference standard.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium.

Procedure:

-

Cell Plating:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-incubate the cells with varying concentrations of eglumetad for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

-

Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen assay format.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of eglumetad.

-

Determine the EC50 value (the concentration of eglumetad that produces 50% of the maximal inhibition).

-

Caption: General workflow for preclinical anxiety models.

Conclusion

The development of this compound as a prodrug for eglumetad represents a rational approach to overcome the pharmacokinetic limitations of a promising therapeutic agent. The data presented in this guide demonstrate that talaglumetad effectively increases the systemic exposure of eglumetad, leading to enhanced efficacy in preclinical models of anxiety and psychosis. The detailed experimental protocols provided herein offer a framework for the continued investigation of mGluR2/3 agonists and the application of prodrug strategies in neuroscience drug discovery. Despite the discontinuation of talaglumetad's clinical development due to preclinical safety findings, the knowledge gained from this program remains valuable for the design and evaluation of future glutamatergic modulators.

References

structure and chemical properties of talaglumetad hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaglumetad (B1243389) hydrochloride (formerly LY-544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (LY-354740). Developed to enhance the oral bioavailability of eglumetad, talaglumetad hydrochloride was investigated for its therapeutic potential in anxiety disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed descriptions of its mechanism of action, relevant signaling pathways, and generalized experimental protocols for its synthesis, characterization, and pharmacological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamatergic neurotransmission and the development of novel therapeutics targeting mGluRs.

Chemical Structure and Properties

This compound is the hydrochloride salt of talaglumetad, which is an L-alanyl amide prodrug of eglumetad. The addition of the L-alanine moiety facilitates its absorption via peptide transporters.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride | [1] |

| Synonyms | LY-544344 hydrochloride, Talaglumetad HCl | [1][2] |

| CAS Number | 441765-97-5 | [2] |

| Chemical Formula | C11H17ClN2O5 | [1] |

| Molecular Weight | 292.72 g/mol | [3] |

| SMILES | C--INVALID-LINK--N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl | [1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Solubility | Data not publicly available. Expected to have some aqueous solubility due to the hydrochloride salt form and polar functional groups. | |

| pKa | Data not publicly available. The molecule possesses multiple ionizable groups (two carboxylic acids and a primary amine), suggesting several pKa values. | |

| Melting Point | Data not publicly available. | |

| Appearance | Crystalline solid (based on typical properties of similar compounds). | [4] |

Mechanism of Action and Signaling Pathway

Talaglumetad is a prodrug that is readily absorbed and subsequently hydrolyzed in vivo to its active form, eglumetad. Eglumetad is a potent and selective agonist of group II metabotropic glutamate receptors, mGluR2 and mGluR3.

These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the inhibitory G-protein, Gi/o. Activation of mGluR2/3 by eglumetad leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream signaling cascades involving protein kinase A (PKA). Presynaptically, mGluR2/3 activation inhibits the release of glutamate, providing a negative feedback mechanism to modulate glutamatergic neurotransmission.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, characterization, and pharmacological evaluation of this compound. These are based on standard methodologies for similar compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis would logically involve the coupling of a protected L-alanine derivative to the amino group of eglumetad, followed by deprotection and salt formation. The synthesis of eglumetad itself has been described in the literature and patents.

Analytical Characterization

A reverse-phase HPLC method can be developed for the analysis of this compound to determine its purity and for quantification.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm, due to the amide bond).

-

Injection Volume: 10 µL.

-

Column Temperature: 25-30 °C.

1H and 13C NMR are essential for structural confirmation.

-

Solvent: D2O or DMSO-d6.

-

1H NMR: Expect signals corresponding to the bicyclo[3.1.0]hexane core, the alanine (B10760859) methyl group, and the α-protons of the amino acid moieties.

-

13C NMR: Expect signals for the carbonyl carbons of the carboxylic acids and the amide, the carbons of the bicyclic system, and the alanine carbons.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is suitable for this molecule.

-

Expected [M+H]+: m/z 257.10 (for the free base, talaglumetad).

-

Fragmentation: Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of the alanine moiety, water, and CO2 from the carboxylic acids.

In Vitro Pharmacological Assays

This assay measures the affinity of eglumetad (the active metabolite of talaglumetad) for mGluR2 and mGluR3.

-

Radioligand: [3H]-LY354740 or another suitable mGluR2/3 agonist radioligand.

-

Source of Receptors: Membranes from cells stably expressing human or rat mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).

-

Assay Buffer: Tris-HCl buffer containing divalent cations (e.g., MgCl2 and CaCl2).

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled eglumetad.

-

Separate bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the G-protein activation following receptor agonism.

-

Principle: Agonist binding to a Gi/o-coupled receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

-

Procedure:

-

Incubate cell membranes expressing mGluR2 or mGluR3 with varying concentrations of eglumetad in the presence of GDP and [35S]GTPγS.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS.

-

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the concentration of eglumetad to determine the EC50 and Emax values.

This assay directly measures the functional consequence of mGluR2/3 activation.

-

Principle: Activation of mGluR2/3 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is typically measured in the presence of an adenylyl cyclase activator like forskolin (B1673556).

-

Procedure:

-

Culture cells expressing mGluR2 or mGluR3.

-

Pre-treat cells with varying concentrations of eglumetad.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

-

Data Analysis: Determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Electrophysiology

The effect of eglumetad on neuronal excitability can be assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings in brain slices (e.g., hippocampus or prefrontal cortex).

-

Preparation: Prepare acute brain slices from rodents.

-

Recording: Obtain whole-cell recordings from neurons in the region of interest.

-

Application: Bath apply eglumetad at various concentrations.

-

Measured Parameters: Record changes in membrane potential, input resistance, and the frequency and amplitude of spontaneous or evoked synaptic currents (EPSCs and IPSCs). Activation of presynaptic mGluR2/3 is expected to reduce the amplitude of evoked EPSCs.

Summary and Conclusion

This compound is a prodrug of the mGluR2/3 agonist eglumetad, designed for improved oral bioavailability. Its mechanism of action is well-characterized and involves the modulation of glutamatergic neurotransmission through the inhibition of adenylyl cyclase. While specific quantitative physicochemical data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide provides a comprehensive overview of its chemical and pharmacological properties based on the available scientific literature. The generalized protocols presented herein offer a starting point for researchers interested in the synthesis, characterization, and pharmacological evaluation of this and similar compounds. Further investigation into the precise physicochemical properties and the development of standardized, detailed experimental protocols would be beneficial for the scientific community.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted in accordance with appropriate safety and ethical guidelines.

References

- 1. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astrocytic PAR1 and mGluR2/3 control synaptic glutamate time course at hippocampal CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on Talaglumetad Hydrochloride: A Type II Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talaglumetad (B1243389) hydrochloride, a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist eglumetad (LY354740), represents a significant therapeutic approach for targeting glutamatergic dysregulation in neuropsychiatric disorders. This technical guide provides a comprehensive overview of talaglumetad hydrochloride, including its mechanism of action, pharmacological properties, and key experimental data. Detailed protocols for essential in vitro and in vivo assays are presented, alongside visualizations of its signaling pathway and a typical preclinical development workflow. This document serves as a resource for researchers and drug development professionals investigating the therapeutic potential of mGluR2/3 agonists.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of various neurological and psychiatric disorders, including anxiety and schizophrenia. Metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors, play a crucial role in modulating glutamatergic neurotransmission. Group II mGluRs, comprising mGluR2 and mGluR3, are predominantly located on presynaptic terminals, where their activation leads to a reduction in glutamate release.

This compound (formerly LY544344) was developed as a prodrug of eglumetad (LY354740) to enhance its oral bioavailability. Eglumetad is a potent and selective agonist for both mGluR2 and mGluR3. By activating these presynaptic autoreceptors, eglumetad, and by extension talaglumetad, reduces excessive glutamate release, thereby offering a potential therapeutic mechanism for conditions characterized by glutamatergic hyperactivity.

Mechanism of Action

This compound is readily absorbed and metabolized to its active form, eglumetad. Eglumetad then acts as an agonist at presynaptic mGluR2 and mGluR3. These receptors are coupled to the Gαi/o subfamily of G proteins. Upon agonist binding, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP ultimately results in the inhibition of voltage-gated calcium channels, which in turn suppresses the release of glutamate from the presynaptic terminal.

An In-depth Technical Guide on the Metabolic Stability and Degradation Pathways of Talaglumetad Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaglumetad (B1243389) hydrochloride, also known as LY544344, is a prodrug of the active metabolite eglumegad (LY354740). It was developed to enhance the oral bioavailability of eglumegad, a potent and selective agonist of group II metabotropic glutamate (B1630785) receptors (mGluR2/3). These receptors are a target for the therapeutic intervention in a range of neurological and psychiatric disorders. Understanding the metabolic fate of talaglumetad hydrochloride is crucial for its development as a therapeutic agent, as its conversion to the active form and subsequent degradation will dictate its pharmacokinetic profile and efficacy.

This technical guide provides a comprehensive overview of the known metabolic pathways of this compound and outlines the standard experimental approaches used to assess its metabolic stability and potential degradation products.

Metabolic Stability of this compound

Metabolic stability is a critical parameter in drug discovery and development, as it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance. While specific quantitative data on the metabolic stability of this compound (e.g., in vitro half-life in human liver microsomes or hepatocytes) is not extensively available in the public domain, the following table illustrates how such data would typically be presented.

Table 1: Representative Metabolic Stability Data for this compound

| Test System | Species | Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

| Liver Microsomes | Human | 1 | Data not available | Data not available |

| Liver Microsomes | Rat | 1 | Data not available | Data not available |

| Hepatocytes | Human | 1 | Data not available | Data not available |

| Hepatocytes | Rat | 1 | Data not available | Data not available |

Note: The table is a template. Specific values for this compound are not publicly available.

Degradation Pathways of this compound

The primary degradation pathway of this compound is its intended metabolic conversion to the active drug, eglumegad.

Primary Metabolic Pathway: Enzymatic Hydrolysis

This compound is designed as a prodrug that undergoes enzymatic hydrolysis in the body. The L-alanine amide bond is cleaved by peptidases or other hydrolases to release the active moiety, eglumegad, and L-alanine. This conversion is essential for the pharmacological activity of the drug.

Caption: Metabolic conversion of Talaglumetad to Eglumegad.

Forced Degradation Pathways

To ensure the stability and safety of a drug product, forced degradation studies are conducted to identify potential degradation products that may form under various stress conditions. While specific degradation products of this compound have not been detailed in publicly available literature, the standard conditions for such studies include:

-

Acidic and Basic Hydrolysis: To assess stability in environments of varying pH.

-

Oxidation: To evaluate susceptibility to oxidative degradation.

-

Photodegradation: To determine the impact of light exposure.

-

Thermal Degradation: To understand the effect of elevated temperatures.

These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Protocols

The following are detailed, representative protocols for assessing the metabolic stability and degradation pathways of a compound like this compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure to determine the in vitro half-life and intrinsic clearance of a test compound.

4.1.1 Materials and Reagents

-

Test compound (this compound)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (B52724) (ACN) with an internal standard (for quenching and analysis)

-

Control compounds (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)

-

96-well incubation plates

-

LC-MS/MS system

4.1.2 Experimental Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

-

Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Add the HLM suspension to the wells of the incubation plate.

-

Add the test compound and control compounds to the respective wells to achieve the final desired concentration (e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the concentration of the test compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

-

Caption: Workflow for In Vitro Metabolic Stability Assay.

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies.

4.2.1 Materials and Reagents

-

Test compound (this compound)

-

Hydrochloric acid (HCl, e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%, 30%)

-

Water (for neutral hydrolysis)

-

Solvent for dissolving the test compound

-

Photostability chamber

-

Oven for thermal degradation

-

Validated stability-indicating HPLC or LC-MS method

4.2.2 Experimental Procedure

-

Sample Preparation:

-

Prepare stock solutions of the test compound in a suitable solvent.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with NaOH and incubate under similar conditions as acid hydrolysis.

-

Neutral Hydrolysis: Mix the stock solution with water and reflux or heat.

-

Oxidative Degradation: Treat the stock solution with H₂O₂ at room temperature or elevated temperature.

-

Photolytic Degradation: Expose the solid drug and its solution to UV and visible light in a photostability chamber.

-

Thermal Degradation: Expose the solid drug to dry heat in an oven.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples, including a non-degraded control, using a validated stability-indicating analytical method (e.g., HPLC-UV/MS).

-

-

Data Analysis:

-

Compare the chromatograms of the stressed samples with the control to identify degradation products.

-

Quantify the amount of parent drug remaining and the amount of each degradation product formed.

-

Characterize the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: Workflow for a Forced Degradation Study.

Conclusion

This compound is a prodrug that is metabolically converted to the active compound eglumegad via enzymatic hydrolysis. This is its primary and intended degradation pathway. While specific quantitative data on its metabolic stability and other potential degradation products are not widely published, the experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A thorough understanding of the metabolic stability and degradation pathways is essential for the successful development of this compound as a therapeutic agent, ensuring its safety, efficacy, and quality.

Introduction: The Glutamate Hypothesis and mGluR2/3

An In-depth Technical Guide on the Role of mGluR2/3 Agonism in Psychiatric Disorders

This guide provides a comprehensive overview of the role of metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonism in the context of psychiatric disorders. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, preclinical and clinical evidence, experimental protocols, and future directions in this field.

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly hypofunction of the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[1] This has led to the exploration of therapeutic targets within the glutamate system. Group II metabotropic glutamate receptors, comprising mGluR2 and mGluR3, have emerged as promising targets.[2] These receptors are G-protein coupled receptors that play a critical role in modulating glutamate release and neuronal excitability.[2][3]

mGluR2 and mGluR3 are primarily located presynaptically on glutamatergic terminals, where their activation leads to a reduction in glutamate release.[4] This mechanism offers a potential way to dampen the excessive glutamate activity implicated in psychosis.[5][6] While mGluR2 is found almost exclusively on neurons, mGluR3 is also expressed on glial cells.[3] This differential distribution suggests they may have distinct physiological roles.[1]

Mechanism of Action of mGluR2/3 Agonists

Activation of mGluR2/3 receptors initiates a cascade of intracellular events that collectively modulate synaptic transmission.

Canonical Signaling Pathway: mGluR2 and mGluR3 are coupled to Gαi/o proteins.[2][3] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase.[3][7] This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[2][7] This canonical pathway is the primary mechanism through which these receptors exert their inhibitory effects on neurotransmitter release.[1]

Presynaptic Inhibition: The most well-characterized function of mGluR2/3 is their role as presynaptic autoreceptors on glutamatergic neurons.[4][8] By inhibiting adenylyl cyclase and modulating ion channels, their activation reduces the release of glutamate into the synaptic cleft.[3][5] This provides a negative feedback mechanism to prevent excessive glutamatergic transmission.[5]

Postsynaptic Modulation: While predominantly presynaptic, mGluR2/3 receptors are also found postsynaptically, where their activation can have more complex effects.[1] Some studies suggest that postsynaptic mGluR2/3 activation can enhance the function of NMDA and AMPA receptors.[1][9] This modulation may occur through pathways involving protein kinase C (PKC) and the Akt/glycogen synthase kinase 3β (GSK3β) signaling cascade.[1][9] The net effect of presynaptic inhibition and potential postsynaptic enhancement remains an area of active investigation.[1]

References

- 1. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 8. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for Talaglumetad Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaglumetad (B1243389) hydrochloride (formerly LY544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, eglumetad (LY354740). By acting as an agonist at these receptors, talaglumetad hydrochloride modulates glutamatergic neurotransmission, a key pathway in the pathophysiology of anxiety and other neuropsychiatric disorders. The prodrug formulation was developed to enhance the oral bioavailability of the active compound. This document provides a technical summary of the available early-phase clinical trial results for this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. Development of this compound was discontinued (B1498344) due to preclinical safety findings, limiting the availability of comprehensive clinical data.

Core Data Presentation

The following tables summarize the key quantitative data from the early-phase clinical studies of this compound.

Table 1: Efficacy Results from a Phase 2 Study in Generalized Anxiety Disorder (GAD)[1][2][3]

| Outcome Measure | Talaglumetad 8 mg b.i.d. (n=36) | Talaglumetad 16 mg b.i.d. (n=28) | Placebo (n=44) | p-value (16 mg vs. Placebo) |

| Mean Change from Baseline in HAM-A Total Score | --- | Greater Improvement | --- | <0.05 |

| Response Rate | --- | Significantly Higher | --- | <0.05 |

| Remission Rate | --- | Significantly Higher | --- | <0.05 |

| CGI-I Score | --- | Significantly Greater Improvement | --- | <0.05 |

This 8-week study was terminated prematurely.[1][2]

Table 2: Safety and Tolerability from a Phase 2 Study in GAD[1][2]

| Adverse Event Profile | Talaglumetad (8 mg and 16 mg b.i.d.) | Placebo |

| Incidence of Treatment-Emergent Adverse Events | No significant difference | No significant difference |

| Overall Tolerability | Well tolerated | Well tolerated |

Table 3: Efficacy Results from a Study in Healthy Volunteers with Induced Panic Anxiety

| Outcome Measure | Talaglumetad 80 mg b.i.d. | Placebo |

| CCK-4-Induced Panic Symptoms | Significant Reduction | --- |

| CCK-4-Induced Subjective Anxiety Ratings | Significant Reduction | --- |

Findings were significant in a subgroup of subjects with a specific hormonal response.

Experimental Protocols

Phase 2 Study in Generalized Anxiety Disorder (Dunayevich et al., 2008)

This was an 8-week, randomized, double-blind, placebo-controlled multicenter study designed to evaluate the efficacy and safety of this compound in patients with a diagnosis of Generalized Anxiety Disorder (GAD).[1][2]

-

Participants: Patients with a diagnosis of GAD and a baseline Hospital Anxiety and Depression Scale (HADS) anxiety subscale score of ≥ 10, indicating moderate illness severity.[1]

-

Intervention: Patients were randomized to one of three treatment arms:

-

This compound 8 mg twice daily (b.i.d.)

-

This compound 16 mg twice daily (b.i.d.)

-

Placebo

-

-

Primary Outcome Measures: The primary efficacy endpoints were the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score and the Clinical Global Impression of Improvement (CGI-I) score.[1]

-

Secondary Outcome Measures: Included response and remission rates.[1]

-

Trial Status: The trial was discontinued prematurely due to findings of convulsions in preclinical toxicology studies.[1]

Study in Healthy Volunteers with Cholecystokinin (B1591339) Tetrapeptide (CCK-4)-Induced Panic Anxiety (Kellner et al., 2005)

This study aimed to investigate the anxiolytic effects of this compound on experimentally induced panic anxiety in healthy individuals.

-

Study Design: A randomized, placebo-controlled, cross-over study.

-

Participants: Twelve healthy male volunteers.

-

Intervention: Participants were treated orally with this compound 80 mg twice daily (b.i.d.) for one week. A dose titration schedule was implemented to enhance tolerability, particularly to mitigate initial nausea.[3]

-

Experimental Procedure: Following the one-week treatment period, panic anxiety was induced via intravenous injection of 50 µg of cholecystokinin tetrapeptide (CCK-4).

-

Outcome Measures: The primary assessments included the number of CCK-4-induced panic symptoms and subjective anxiety ratings. Stress hormone levels were also measured.

Mandatory Visualizations

Signaling Pathway of mGluR2/3 Agonism

Caption: Agonism of presynaptic mGluR2/3 by talaglumetad inhibits glutamate release.

Experimental Workflow for a First-in-Human, Single Ascending Dose Study

Caption: A generalized workflow for a single ascending dose (SAD) clinical trial.

Logical Relationship in Prodrug Administration

Caption: Conversion of the prodrug talaglumetad to its active form, eglumetad.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Talaglumetad Hydrochloride Solution for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a talaglumetad (B1243389) hydrochloride solution intended for in vivo studies, particularly for oral administration in rodent models. The information is collated from publicly available data and general best practices for preclinical formulation.

Introduction

Talaglumetad hydrochloride (also known as LY544344) is a prodrug of the potent and selective metabotropic glutamate (B1630785) 2/3 (mGluR2/3) receptor agonist, eglumetad (LY354740).[1] It was developed to improve the oral bioavailability of eglumetad.[1] Preclinical studies in rodents have demonstrated its efficacy in models of anxiety and psychosis following oral administration.[1] Proper preparation of the dosing solution is critical for ensuring accurate and consistent results in in vivo experiments. While specific formulation details from all preclinical studies are not publicly available, this document provides a comprehensive, generalized protocol based on the physicochemical properties of the compound and standard formulation techniques.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical properties of this compound is presented in Table 1. As a hydrochloride salt of an amino acid-based compound, it is anticipated to have good aqueous solubility.

| Property | Data | Reference |

| Chemical Name | (1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride | [2] |

| Molecular Formula | C₁₁H₁₆N₂O₅ · HCl | [2] |

| Molecular Weight | 292.7 g/mol | [2] |

| Appearance | Solid powder | |

| Solubility | Expected to be soluble in aqueous solutions. |

Experimental Protocol: Preparation of this compound Solution for Oral Gavage

This protocol describes the preparation of a this compound solution in a simple aqueous vehicle, suitable for oral administration in rodents.

Materials and Equipment

-

This compound powder

-

Sterile, purified water (e.g., Water for Injection, USP)

-

0.9% Sodium Chloride (Normal Saline), sterile

-

pH meter and calibration buffers

-

Sterile conical tubes or vials

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Sonicator (optional, for aid in dissolution)

-

Sterile syringes and needles

-

0.22 µm sterile syringe filters

Recommended Vehicle

For a hydrochloride salt compound like talaglumetad, a simple aqueous vehicle is often sufficient. The recommended vehicle is sterile normal saline (0.9% NaCl) . This vehicle is isotonic and generally well-tolerated for oral administration.

Step-by-Step Solution Preparation

-

Calculate Required Quantities:

-

Determine the desired dose of this compound in mg/kg.

-

Determine the dosing volume in ml/kg (a common volume for oral gavage in rats is 5 ml/kg).

-

Calculate the required concentration of the dosing solution (mg/ml) using the following formula:

-

Concentration (mg/ml) = Dose (mg/kg) / Dosing Volume (ml/kg)

-

-

Calculate the total volume of solution needed, accounting for all animals and a small overage to prevent loss during handling.

-

-

Weighing the Compound:

-

Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed powder to a sterile conical tube or vial of appropriate size.

-

Add approximately 80% of the final required volume of sterile normal saline to the tube.

-

Cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve with vortexing, sonication in a water bath for 5-10 minutes may be used. Gentle warming can also be applied if necessary, but care should be taken to avoid degradation.

-

-

pH Measurement and Adjustment (if necessary):

-

Once the compound is fully dissolved, measure the pH of the solution.

-

For oral administration, a pH range of 4-8 is generally well-tolerated. If the pH is outside this range, it can be adjusted using dilute, sterile solutions of NaOH or HCl. However, for a simple saline solution, significant pH adjustment is unlikely to be necessary.

-

-

Final Volume Adjustment:

-

Add sterile normal saline to reach the final calculated volume.

-

Mix the solution thoroughly by vortexing or inversion to ensure homogeneity.

-

-

Sterile Filtration:

-

To ensure the sterility of the final dosing solution, it is recommended to filter it through a 0.22 µm sterile syringe filter into a new sterile container.

-

-

Storage:

-

It is best practice to prepare the dosing solution fresh on the day of the experiment.

-

If short-term storage is required, store the solution at 2-8°C, protected from light. The stability of the solution under these conditions should be validated if it is to be stored for an extended period.

-

Visualizations

Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow

Caption: Workflow for solution preparation and in vivo administration.

References

Application Notes and Protocols for Talaglumetad Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the appropriate dosage and administration of talaglumetad (B1243389) hydrochloride in various rodent models based on available preclinical data. Detailed protocols for key behavioral assays are also included to facilitate experimental design and execution.

Introduction

Talaglumetad hydrochloride, also known as LY293558, is a selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are primarily located presynaptically and play a crucial role in modulating glutamatergic neurotransmission. By activating mGluR2/3, this compound reduces the release of glutamate, a key excitatory neurotransmitter. This mechanism of action has generated significant interest in its therapeutic potential for various neurological and psychiatric disorders characterized by excessive glutamate activity, including schizophrenia, anxiety, and pain.

Data Presentation

The following table summarizes the reported dosages of this compound and related mGluR2/3 agonists in different rodent models. It is important to note that optimal dosages can vary depending on the specific animal model, strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for a particular experimental setup.

| Compound | Rodent Model | Indication | Species | Route of Administration | Effective Dosage Range | Reference |

| This compound (LY293558) | Postoperative Pain (Plantar Incision) | Pain | Rat | Intraperitoneal (i.p.) | 34 µmol/kg | |

| Intrathecal (i.t.) | 0.5 - 2.0 nmol | |||||

| Intraplantar | Not effective | |||||

| LY379268 | Anxiety Models (Light/Dark Box, Open Field Test) | Anxiety | Rat | Not specified | 0.3 - 3 mg/kg | [1] |

| Pomaglumetad (LY404039) | Amphetamine-Induced Hyperlocomotion | Schizophrenia | Rat | Not specified | Dose-dependent reversal | [2] |

Signaling Pathway

Activation of presynaptic mGluR2/3 by this compound initiates a G-protein-mediated signaling cascade that ultimately leads to the inhibition of glutamate release. This process involves the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of voltage-gated calcium channels.[3][4]

Caption: mGluR2/3 Signaling Pathway

Experimental Protocols

Rodent Model of Postoperative Pain (Plantar Incision)

This model is used to assess the efficacy of analgesics on incisional pain.

Materials:

-

This compound (LY293558)

-

Vehicle (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Sterile surgical instruments

-

Von Frey filaments

-

Rotorod apparatus

Procedure:

-

Animal Acclimation: Acclimate male Sprague-Dawley rats to the testing environment and handling for several days before the experiment.

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

-

Anesthesia and Incision: Anesthetize the rat using isoflurane. Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the hind paw, starting 0.5 cm from the heel and extending toward the toes. The plantaris muscle is elevated and incised longitudinally. The skin is then closed with sutures.

-

Drug Administration:

-

Intraperitoneal (i.p.): Administer the prepared this compound solution via intraperitoneal injection at the desired dose (e.g., 34 µmol/kg).

-

Intrathecal (i.t.): For spinal administration, inject the drug solution directly into the intrathecal space at the lumbar level (e.g., 0.5 - 2.0 nmol).

-

-

Behavioral Testing:

-

Mechanical Allodynia (von Frey Test): At various time points post-incision and drug administration, assess the paw withdrawal threshold to mechanical stimulation using calibrated von Frey filaments. Apply filaments with increasing force to the plantar surface of the incised paw until a withdrawal response is observed.

-

Motor Function (Rotorod Test): To assess for potential motor impairments induced by the drug, place the rat on a rotating rod with accelerating speed and record the latency to fall.

-

-

Data Analysis: Compare the paw withdrawal thresholds and rotorod performance between drug-treated and vehicle-treated groups using appropriate statistical methods.

Caption: Postoperative Pain Model Workflow

Rodent Models of Anxiety

1. Light/Dark Box Test:

This test is based on the innate aversion of rodents to brightly illuminated areas.

Materials:

-

Light/dark box apparatus

-

This compound

-

Vehicle

Procedure:

-

Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

-

Drug Administration: Administer this compound or vehicle to the animals (e.g., rats) at the desired dose and time before testing.

-

Testing: Place the animal in the center of the illuminated compartment and allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Data Collection: Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.

-

Data Analysis: Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions.

2. Fear-Potentiated Startle Test:

This test measures fear-induced anxiety by pairing a neutral stimulus (e.g., a light or tone) with an aversive stimulus (e.g., a mild foot shock).[5][6]

Materials:

-

Startle response system with a conditioning chamber

-

This compound

-

Vehicle

Procedure:

-

Conditioning Phase: Place the rat in the conditioning chamber. Present a neutral conditioned stimulus (CS; e.g., a light) for a short duration, followed immediately by an unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing several times.

-

Testing Phase: On a subsequent day, place the rat back in the chamber. Present acoustic startle stimuli alone or shortly after the presentation of the CS.

-

Drug Administration: Administer this compound or vehicle before the testing phase.

-

Data Collection: Measure the amplitude of the startle response to the acoustic stimulus in the presence and absence of the CS.

-

Data Analysis: Anxiolytic effects are indicated by a reduction in the potentiation of the startle response by the fear-conditioned stimulus.

References

- 1. The metabotropic glutamate 2/3 receptor agonist LY379268 induces anxiety-like behavior at the highest dose tested in two rat models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 5. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. med-associates.com [med-associates.com]

Application Notes and Protocols for Talaglumetad Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talaglumetad (B1243389) hydrochloride is a prodrug of eglumegad (LY354740), a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. Activation of mGluR2 and mGluR3 typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Due to their involvement in various neurological and psychiatric disorders, mGluR2/3 agonists are valuable tools for research and drug development.

These application notes provide detailed protocols for utilizing talaglumetad hydrochloride in common cell culture assays to characterize its activity at mGluR2 and mGluR3 receptors. As talaglumetad is a prodrug, the described effects are mediated by its active metabolite, eglumegad.

Data Presentation

The following table summarizes the in vitro pharmacological data for the active metabolite of this compound, eglumegad.

| Receptor | Cell Line | Assay Type | Parameter | Value (nM) |

| Human mGluR2 | Transfected CHO or HEK293 cells | cAMP Inhibition | IC50 | 5[1][2][3] |

| Human mGluR3 | Transfected CHO or HEK293 cells | cAMP Inhibition | IC50 | 24[1][2][3] |

Signaling Pathway

Activation of mGluR2 and mGluR3 by an agonist like eglumegad initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This Gαi/o-coupled pathway is a key mechanism for modulating neuronal excitability.

Figure 1: Simplified signaling pathway of mGluR2/3 activation.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, nuclease-free water or a suitable buffer like PBS.

-

Solubilization: Ensure complete dissolution by gentle vortexing or sonication. If using water, sterile filter the stock solution through a 0.22 µm filter before use.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Cell Culture

-

Cell Lines: Use a cell line stably expressing human mGluR2 or mGluR3, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells. These can be commercially sourced or generated by standard transfection methods.

-

Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and appropriate selection antibiotics at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells regularly to maintain them in the exponential growth phase.

Experimental Workflow: cAMP Inhibition Assay

This assay measures the ability of this compound (via its active metabolite eglumegad) to inhibit the production of cAMP.

Figure 2: Experimental workflow for the cAMP inhibition assay.

Protocol:

-

Cell Seeding: Seed mGluR2 or mGluR3 expressing cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM to generate a complete dose-response curve.

-

Pre-incubation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 15-30 minutes at room temperature.

-

Stimulation: Add a solution of forskolin (a direct adenylyl cyclase activator) to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be determined empirically).

-

Incubation: Incubate the plate for 15-30 minutes at room temperature.

-

Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based kits) according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxic effects of this compound.

Protocol:

-

Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.1 nM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

-

Incubation: Incubate the cells for a period relevant to the functional assays (e.g., 24-48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control cells. A significant decrease in absorbance indicates a reduction in cell viability.

Disclaimer

These protocols provide a general guideline. Researchers should optimize the conditions, including cell density, compound concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile cell culture hood using appropriate personal protective equipment. This product is for research use only and is not intended for diagnostic or therapeutic use.

References

Application Note: Quantification of Talaglumetad Hydrochloride in Human Plasma using HPLC-UV

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of talaglumetad (B1243389) hydrochloride in human plasma. The described protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column with UV detection. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of talaglumetad hydrochloride in a research or drug development setting. All experimental procedures and data are presented to guide researchers in implementing this analytical method.

Introduction

This compound is a novel pharmaceutical agent under investigation for various therapeutic applications. To support its clinical development, a validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound concentrations in human plasma using HPLC with UV detection, a widely accessible and cost-effective analytical technique. The method is designed to be selective, accurate, and precise over a clinically relevant concentration range.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥99% purity)

-

Internal Standard (IS) - (Select a structurally similar compound not present in the matrix, e.g., a stable isotope-labeled version of talaglumetad or another suitable small molecule)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol (B129727)

-

Formic acid (≥98%)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor, stored at -80°C)

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or similar).

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance

-

Centrifuge capable of 10,000 x g

-

Vortex mixer

-

pH meter

Preparation of Solutions

-

Mobile Phase: Prepare a solution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). Filter and degas both solvents before use.

-

Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (10 µg/mL) and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[1][2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Chromatographic Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) |

| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 254 nm) |

| Run Time | 12 minutes |

Method Validation

The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

-

Linearity: Analyze calibration standards at a minimum of six concentration levels to establish the linear range, typically from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (as %RSD) should not exceed 15% (20% for LLOQ).

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the internal standard.

-

Recovery: Determine the extraction recovery of this compound by comparing the peak areas of pre-spiked extracted samples to post-spiked extracted samples at three concentration levels.

-